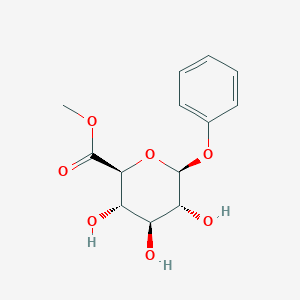
2',4',6'-Trihydroxy-3',5'-diprenyldihydrochalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under basic conditions. The reaction is often catalyzed by bases such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chalcone structure .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Curcuma amada plant, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .
Types of Reactions:
Oxidation: 2’,4’,6’-Trihydroxy-3’,5’-diprenyldihydrochalcone can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrochalcone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine, chlorine, or nitrating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
作用机制
The anticancer activity of 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone is primarily attributed to its ability to inhibit mitochondrial complex I, leading to a reduction in mitochondrial metabolism. This inhibition disrupts the energy production in cancer cells, thereby reducing their viability. Additionally, the compound, in combination with avocatin B, inhibits fatty acid oxidation by 60%, further enhancing its anticancer effects .
相似化合物的比较
- 2’,4,4’-Trihydroxy-6’-methoxy-3’,5’-diprenylchalcone
- 3,2’,4’,6’-Tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone
Comparison: While these compounds share structural similarities with 2’,4’,6’-trihydroxy-3’,5’-diprenyldihydrochalcone, they differ in their functional groups and bioactivity. For instance, 2’,4,4’-trihydroxy-6’-methoxy-3’,5’-diprenylchalcone has an additional methoxy group, which may influence its chemical reactivity and biological activity. Similarly, 3,2’,4’,6’-tetrahydroxy-4-methoxy-3’,5-diprenyldihydrochalcone has an extra hydroxy group, potentially altering its interaction with biological targets .
属性
分子式 |
C25H30O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
3-phenyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C25H30O4/c1-16(2)10-13-19-23(27)20(14-11-17(3)4)25(29)22(24(19)28)21(26)15-12-18-8-6-5-7-9-18/h5-11,27-29H,12-15H2,1-4H3 |
InChI 键 |
LHAWAPWIXXDHPB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)CC=C(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


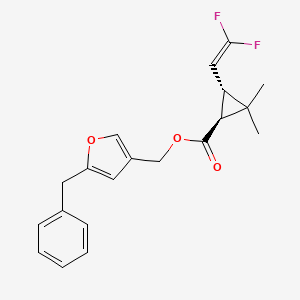
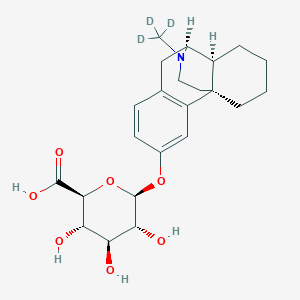

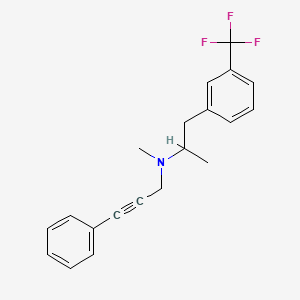
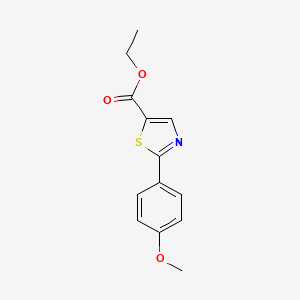

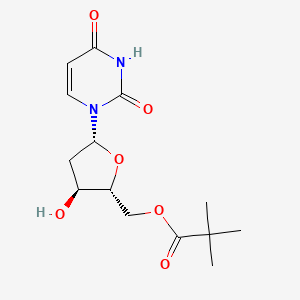
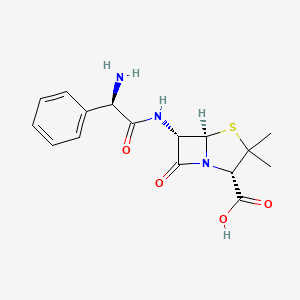
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
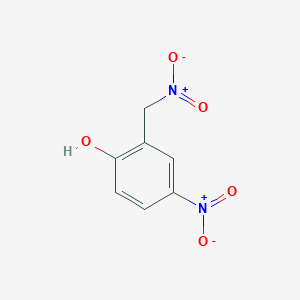
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
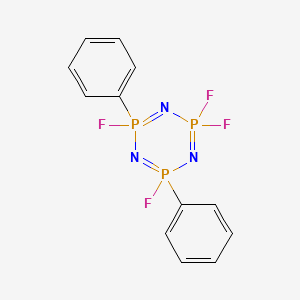
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
